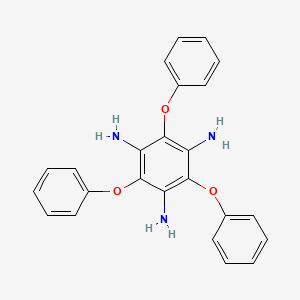![molecular formula C17H16BrN3O6 B14922214 N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide](/img/structure/B14922214.png)
N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, nitro, ethoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by the introduction of the bromine, hydroxyl, and nitro groups through electrophilic aromatic substitution reactions. The final step involves the condensation of the intermediate with 2-(2-ethoxyphenoxy)acetic acid under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(2-ETHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both bromine and ethoxy groups, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C17H16BrN3O6 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H16BrN3O6/c1-2-26-14-5-3-4-6-15(14)27-10-16(22)20-19-9-11-7-12(21(24)25)8-13(18)17(11)23/h3-9,23H,2,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
YURZMVBTUQAEAT-DJKKODMXSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922140.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B14922145.png)
![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B14922149.png)
![13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922157.png)
![2-chloro-N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide](/img/structure/B14922159.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B14922171.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B14922180.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide](/img/structure/B14922184.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B14922185.png)

![ethyl (5Z)-4-oxo-2-(phenylamino)-5-[(propylamino)methylidene]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14922192.png)
![3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922197.png)

![3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14922218.png)
